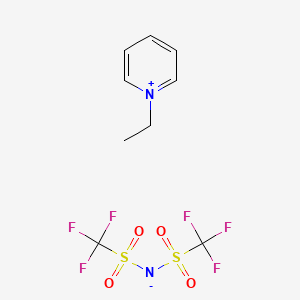

1-Ethylpyridinium bis(trifluoromethylsulfonyl)imide; 99%

Übersicht

Beschreibung

1-Ethylpyridinium bis(trifluoromethylsulfonyl)imide (1-EPBTI) is a highly versatile and potent organosulfonium salt that is used in a wide range of applications in the chemical and pharmaceutical industries. 1-EPBTI is a white to off-white powder that is soluble in both organic and aqueous solvents. It is a strong acid and has a pKa of around -1.5. It is also a strong oxidizing agent, making it useful for a variety of oxidation reactions. 1-EPBTI is commercially available in a variety of concentrations, with the most common being 99% purity.

Wissenschaftliche Forschungsanwendungen

Electrolytes in Energy Storage Systems

1-Ethylpyridinium bis(trifluoromethylsulfonyl)imide: is utilized as an electrolyte in lithium-ion and sodium-ion batteries due to its high ionic conductivity and thermal stability . These properties are crucial for the charge-discharge cycle, enhancing the battery’s performance and longevity.

Green Solvent for Industrial Processes

As a “green solvent,” this compound offers environmentally friendly alternatives to traditional organic solvents. It’s particularly effective in the desulfurization of fuels, showcasing its potential in reducing harmful emissions and improving air quality .

Gas Separation Techniques

The compound’s ability to absorb gases makes it a promising agent for gas separation processes. This application is significant in industries where the separation of gases like carbon dioxide or hydrogen is required for production or environmental control .

Extraction of Aromatic Compounds

The ionic liquid form of 1-Ethylpyridinium bis(trifluoromethylsulfonyl)imide shows promise as a solvent for extracting benzene from alkanes. This application is valuable in the petrochemical industry for the purification of hydrocarbons .

Thermal Management in Manufacturing

The heat capacity of this compound is an essential data point for thermal management in industrial settings. Proper thermal management ensures safety and energy efficiency during manufacturing processes .

Synthesis of Conducting Polymers

This ionic liquid is used as a medium for the synthesis of conducting polymers. Conducting polymers have applications in various fields, including electronics, where they are used for making flexible displays, solar cells, and sensors .

Wirkmechanismus

Target of Action

1-Ethylpyridinium bis(trifluoromethylsulfonyl)imide is a type of ionic liquid Specifically, it is used in the fabrication of lithium-ion batteries , where it interacts with the anode, cathode, and electrolyte .

Mode of Action

In the context of lithium-ion batteries, 1-Ethylpyridinium bis(trifluoromethylsulfonyl)imide acts as an electrolytic material . It facilitates the charge-discharge cycle of the battery by enabling the movement of ions between the anode and cathode .

Biochemical Pathways

Instead, it plays a role in the electrochemical processes within a lithium-ion battery .

Pharmacokinetics

Its properties such as thermal stability , density , and conductivity are crucial for its function in lithium-ion batteries.

Result of Action

The use of 1-Ethylpyridinium bis(trifluoromethylsulfonyl)imide in lithium-ion batteries can enhance the efficiency of the charge-discharge cycle . This can lead to improved battery performance, including higher energy density and longer lifespan .

Action Environment

The action of 1-Ethylpyridinium bis(trifluoromethylsulfonyl)imide can be influenced by environmental factors such as temperature . For instance, its thermal stability is a key factor in its performance in lithium-ion batteries. Additionally, it should be stored under inert gas to prevent reactions with air .

Eigenschaften

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-ethylpyridin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N.C2F6NO4S2/c1-2-8-6-4-3-5-7-8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-7H,2H2,1H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWJDYQCOZNHPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F6N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6316394.png)

![Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B6316455.png)

![2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione](/img/structure/B6316461.png)